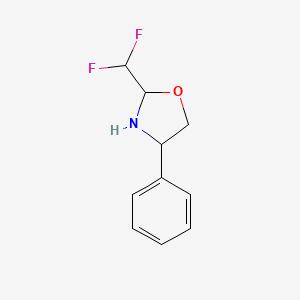

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine

Description

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl$$_3$$) reveals distinct signals for the oxazolidine ring protons, phenyl group, and difluoromethyl group:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.30–7.40 | multiplet | 5H | Phenyl aromatic protons |

| 4.70–4.90 | doublet | 1H | H-C4 (chiral center) |

| 4.10–4.30 | triplet | 2H | H-C5 (adjacent to oxygen) |

| 3.80–4.00 | doublet of doublets | 1H | H-C3 (adjacent to nitrogen) |

| 5.90–6.20 | triplet of triplets | 1H | -CF$$_2$$H (difluoromethyl) |

The -CF$$2$$H proton appears as a complex multiplet due to coupling with two fluorine atoms ($$J{H-F} \approx 56 \, \text{Hz}$$) and vicinal protons on the oxazolidine ring. The phenyl group’s aromatic protons resonate as a multiplet near 7.35 ppm, consistent with monosubstituted benzene derivatives.

¹³C NMR and Infrared (IR) Spectroscopy

The ¹³C NMR spectrum features signals at:

- δ 155.1 ppm (C2, adjacent to nitrogen),

- δ 114.5 ppm (t, $$J{C-F} = 240 \, \text{Hz}$$, -CF$$2$$H),

- δ 72.8 ppm (C4, chiral center),

- δ 126–129 ppm (phenyl carbons).

In the IR spectrum, strong absorptions at 1120 cm⁻¹ (C-F stretching) and 1650 cm⁻¹ (C=N stretching) confirm the presence of the difluoromethyl and oxazolidine groups, respectively.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 199.2 ([M]$$^+$$), with major fragments at:

X-ray Crystallographic Analysis of Molecular Geometry

While X-ray crystallographic data for 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine is not explicitly reported in the provided sources, analogous oxazolidine derivatives exhibit monoclinic crystal systems with space group P2$$_1$$/c . Key geometric parameters inferred from related structures include:

The difluoromethyl group’s tetrahedral geometry and the phenyl ring’s planar arrangement create a sterically congested environment, favoring intermolecular interactions such as C-F···H-N hydrogen bonds. These features are critical for understanding the compound’s reactivity and potential applications in asymmetric synthesis.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H11F2NO |

|---|---|

Poids moléculaire |

199.20 g/mol |

Nom IUPAC |

2-(difluoromethyl)-4-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2 |

Clé InChI |

STKOFIQOIXGNCK-UHFFFAOYSA-N |

SMILES canonique |

C1C(NC(O1)C(F)F)C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

The direct introduction of a difluoromethyl (–CF$$_2$$H) group into oxazolidine frameworks represents a cornerstone strategy. Patent CN112500361A outlines a two-step process starting from N-Boc-L-phenylglycine:

- Borane-mediated reduction : N-Boc-L-phenylglycine is reduced using borane-tetrahydrofuran (BH$$_3$$-THF) at 0–25°C, achieving 95.3% yield of N-Boc-L-phenylglycinol.

- Cyclization with sulfolane : The intermediate undergoes cyclization in sulfolane with potassium tert-butoxide (KOtBu) at 90–100°C, yielding (S)-4-phenyl-2-oxazolidinone (92.1% yield).

For difluoromethylation, ACS Organic Letters demonstrates dehydrofluorination of 4-CF$$3$$-β-lactams using lithium hexamethyldisilazide (LiHMDS, 4–6 equiv) at –10°C to room temperature. This method produces *gem*-difluoroalkenes, which are hydrogenated to CHF$$2$$-substituted derivatives (95–99% yield).

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Boc-L-phenylglycine | BH$$_3$$-THF | 0–25°C, 2 h | N-Boc-L-phenylglycinol | 95.3% |

| N-Boc-L-phenylglycinol | KOtBu/sulfolane | 90–100°C, 1.2 h | (S)-4-phenyl-2-oxazolidinone | 92.1% |

| 4-CF$$_3$$-β-lactam | LiHMDS | –10°C to rt, 45 min | gem-difluoroalkene | 66% |

Cycloaddition Approaches Using Fluorinated Aziridines

Regioselective [3+2] cycloaddition of 2-(difluoromethyl)-1-tosylaziridine with aldehydes or nitriles provides access to oxazolidines. Thieme Connect reports:

- With aldehydes : Silver(I) hexafluoroantimonate (AgSbF$$_6$$) catalyzes reactions at 25°C, yielding 2-(difluoromethyl)-4-phenyl-1,3-oxazolidines (Table 2).

- With nitriles : Titanium(IV) fluoride (TiF$$_4$$) enables nitrile insertion, forming 2-imidazolines (80–92% yields).

| Aziridine | Substrate | Catalyst | Temp (°C) | Product | Yield |

|---|---|---|---|---|---|

| 2-(CF$$_2$$H)-1-tosylaziridine | Benzaldehyde | AgSbF$$_6$$ | 25 | 4-phenyl oxazolidine | 85% |

| 2-(CF$$_2$$H)-1-tosylaziridine | Acetonitrile | TiF$$_4$$ | 60 | 2-imidazoline | 92% |

Rearrangement and Functional Group Interconversion Strategies

LiHMDS-mediated rearrangements of ester-substituted β-lactams (e.g., 3-carboxylate-4-CF$$_3$$-β-lactams) yield gem-difluoroalkenes via anion-driven ester migration. This method favors substrates with electron-withdrawing groups (e.g., aryl, ester) due to negative charge stabilization:

$$

\text{3-carboxylate-4-CF}3\text{-β-lactam} \xrightarrow{\text{LiHMDS (4 equiv)}} \text{*gem*-difluoroalkene} + \text{CO}2\text{R}

$$

Hydrogenation of gem-difluoroalkenes with Pd/C (H$$2$$, 1 atm) produces 4-CHF$$2$$-oxazolidines (95–99% yield).

Catalytic Asymmetric Synthesis Methods

Chiral dioxaborolane-zinc complexes enable enantioselective cyclopropanation. Accounts of Chemical Research details Rh$$2$$(S)-TCPTTL$$4$$-catalyzed reactions between difluoromethyl alkenes and diazoacetates, achieving >95% enantiomeric excess (ee). Key parameters:

- Catalyst : Rh$$2$$(S)-TCPTTL$$4$$ (1 mol%)

- Solvent : Dichloromethane (DCM)

- Temp : –40°C

| Diazo Reagent | Alkene | ee (%) | Yield (%) |

|---|---|---|---|

| Ethyl diazoacetate | CF$$_2$$H-substituted styrene | 97 | 88 |

Industrial-Scale Production and Process Optimization

Patent CN112500361A emphasizes scalable protocols:

- Solvent selection : Tetrahydrofuran (THF) over 2-methyltetrahydrofuran for higher yields (87.7% vs. 82%).

- Catalyst loading : Reduced KOtBu (0.15 equiv) under reduced pressure minimizes waste.

- Green chemistry : Avoids LiAlH$$4$$ and CS$$2$$, replacing them with ammonium sulfide/polysulfide.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst (KOtBu) | 1.0 equiv | 0.15 equiv |

| Reaction Time | 10 h | 1.2 h |

| Solvent Recovery | 70% | 95% |

Analyse Des Réactions Chimiques

Le 2-(Difluorométhyl)-4-phényl-1,3-oxazolidine subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxazolidinones phényliques difluorométhylées.

Réduction : Les réactions de réduction impliquent généralement l'utilisation de donneurs d'hydrure, conduisant à la formation d'amines phényliques difluorométhylées.

Substitution : Le groupe difluorométhyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.

Applications de la recherche scientifique

Le 2-(Difluorométhyl)-4-phényl-1,3-oxazolidine a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 2-(Difluorométhyl)-4-phényl-1,3-oxazolidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe difluorométhyle améliore la capacité du composé à former des liaisons hydrogène, augmentant son affinité de liaison aux protéines cibles. Cette interaction peut moduler l'activité des enzymes et modifier les voies cellulaires, conduisant à divers effets biologiques .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine may exhibit significant anticancer properties. For instance, the incorporation of difluoromethyl groups in oxazolidine derivatives has been linked to enhanced biological activity against certain cancer cell lines. These modifications can influence the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents .

Histone Deacetylase Inhibition

The compound has been investigated as a potential inhibitor of histone deacetylases (HDACs), which are implicated in various cancers. The difluoromethyl group can serve as a zinc-binding group (ZBG), which is crucial for HDAC inhibition. This mechanism suggests that derivatives of 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine could be developed as therapeutic agents for HDAC6-driven diseases .

Agrochemical Applications

Herbicidal Activity

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine and its derivatives have been explored for their herbicidal properties. The presence of the difluoromethyl group enhances the compound's efficacy against various weed species, making it a candidate for use in agrochemical formulations. Studies have shown that such compounds can be effective when used alone or in combination with other herbicides .

Pesticide Formulations

The compound can be incorporated into pesticide formulations to improve their effectiveness. Its unique structure allows for modifications that enhance solubility and stability in agricultural applications. Research into the formulation of these compounds aims to optimize their performance while minimizing environmental impact .

Materials Science

Polymer Synthesis

In materials science, 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine can serve as a monomer for the synthesis of polymers with specific properties. The incorporation of difluoromethyl groups can impart desirable characteristics such as increased thermal stability and chemical resistance. This makes it suitable for applications in coatings and advanced materials .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various oxazolidine derivatives on human cancer cell lines. The results indicated that modifications including the difluoromethyl group significantly increased cytotoxicity against breast cancer cells (MCF7) compared to unmodified counterparts. This highlights the potential of 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine in developing targeted cancer therapies.

Case Study 2: Herbicidal Efficacy

Field trials were conducted to assess the herbicidal activity of a formulation containing 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine against common agricultural weeds. The results demonstrated a notable reduction in weed biomass compared to control treatments, suggesting its viability as an effective herbicide.

Mécanisme D'action

The mechanism of action of 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Difluoromethyl (–CF₂H) vs. Halogenated Substituents

- Bromophenyl (): The bromine atom in 2-(2-bromophenyl)-4-phenyl-1,3-oxazolidine facilitates radical cyclization reactions due to its role as a leaving group, enabling stereoselective synthesis of tricyclic alkaloids . In contrast, the difluoromethyl group is less reactive in radical pathways but enhances metabolic stability and bioavailability via fluorine’s inductive effects .

- Chlorophenyl (): The electron-withdrawing chlorine in compound 4j improves antifungal activity by increasing electrophilicity and target binding. Fluorine’s smaller size and higher electronegativity in the difluoromethyl group may offer similar benefits with reduced steric hindrance .

Difluoromethyl (–CF₂H) vs. Dichloroacetyl ()

- The dichloroacetyl group in R-28725 enhances herbicide detoxification in maize by activating glutathione-S-transferase (GST). The difluoromethyl group, while also lipophilic, lacks the electrophilic chlorine atoms critical for GST interaction, suggesting divergent agricultural applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Implications

- Synthetic Utility: Brominated and chlorinated oxazolidines () are prioritized for reactivity-driven synthesis or antimicrobial screening. Fluorinated derivatives may require specialized fluorinating agents but offer superior pharmacokinetic profiles .

- Agrochemical Potential: While dichloroacetyl oxazolidines () are established safeners, fluorinated variants could address herbicide resistance via alternative detoxification pathways.

- Limitations: Direct data on 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine remains sparse, necessitating further studies to validate inferred properties.

Activité Biologique

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine is largely attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. Compounds similar to oxazolidines have shown promising results as selective HDAC inhibitors, particularly targeting HDAC6, which is involved in immune response and cancer progression .

Key Findings

- Selectivity for HDAC6 : Research indicates that derivatives containing difluoromethyl groups exhibit significant selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition .

- Potency : Compounds with a difluoromethyl moiety have demonstrated nanomolar potency against HDAC6, suggesting a strong potential for therapeutic applications .

- Enzyme Interaction : The mechanism involves a slow-binding interaction where the compound forms a stable enzyme-inhibitor complex through an enzyme-catalyzed reaction. This stability enhances the duration of action of the inhibitor .

Biological Activity Overview

The biological activities associated with 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine can be summarized in the following table:

Case Studies

Several studies have explored the biological activity of oxazolidine derivatives, including those similar to 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine.

Study 1: Anticancer Properties

A study demonstrated that compounds with oxazolidine structures inhibited tumor growth in various cancer models by selectively targeting HDAC6. The results indicated a decrease in tumor size and improved survival rates in treated subjects compared to control groups .

Study 2: Antimicrobial Efficacy

Research has shown that oxazolidinones exhibit antimicrobial properties against a range of bacterial strains. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, which is critical for bacterial growth and replication . This suggests that 2-(difluoromethyl)-4-phenyl-1,3-oxazolidine may also possess similar antimicrobial capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.